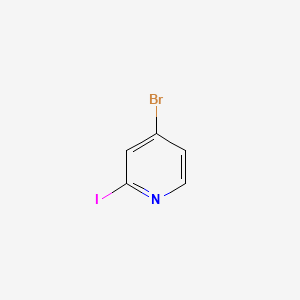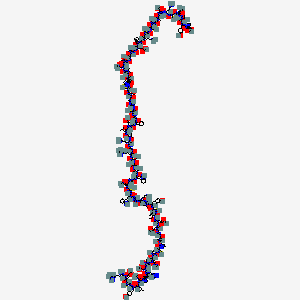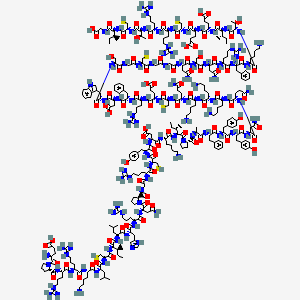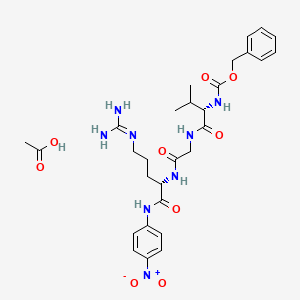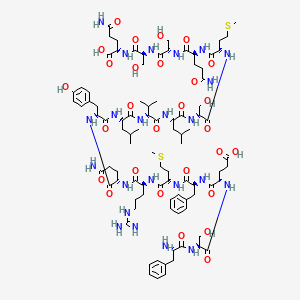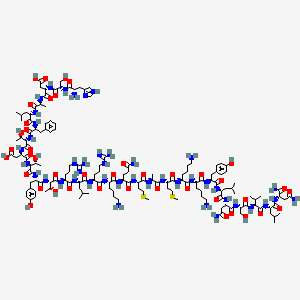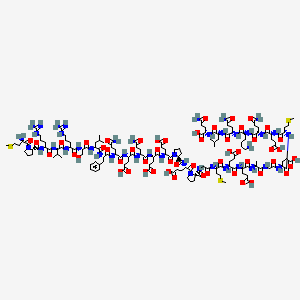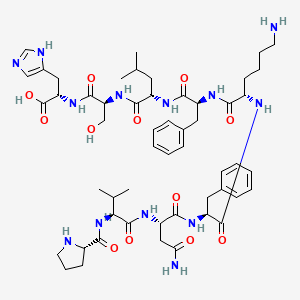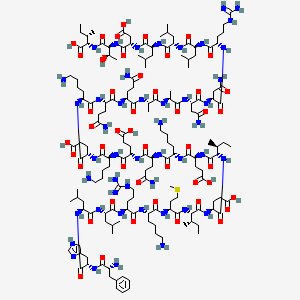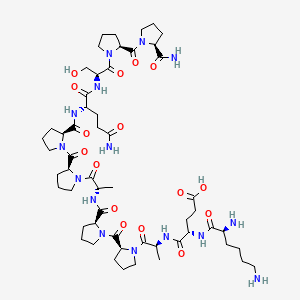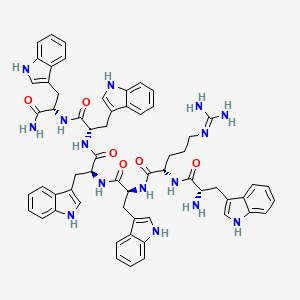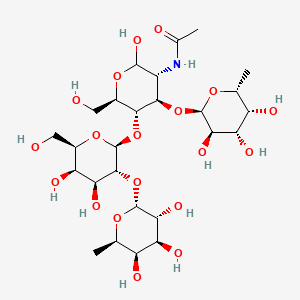
Lewis-Y tetrasaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis-Y tetrasaccharide, also known as Lewis Y or LeY, is a tetrasaccharide derivative form of Lewis X trisaccharide . It is an antigen associated with malignant ovarian carcinomas metastasis and poor prognosis .
Synthesis Analysis
The enzymatic synthesis of hybrid Lewis antigens including Lewis-Y has been achieved using a facile enzymatic modular assembly strategy . Starting from a readily available tetrasaccharide, complex hybrid Lewis antigens were achieved in over 40% total yields in less than 5 linear steps of sequential enzymatic glycosylation using 6 enzyme modules .Molecular Structure Analysis
The molecular weight of this compound is 675.63 . It contains total 94 bond(s); 49 non-H bond(s), 1 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 4 six-membered ring(s), 1 secondary amide(s) (aliphatic), 11 hydroxyl group(s), 2 primary alcohol(s), 8 secondary alcohol(s), and 7 ether(s) .Chemical Reactions Analysis
This compound activates FAK signaling pathway and upregulates Bcl-2/Bcl-XL expression to enhance cell adhesion mediated drug resistance (CAM-DR) in ovarian cancer cells . It results in integrin α5β1 level increase in ovarian carcinoma-derived cells exhibiting enhanced expression of LeY .Physical and Chemical Properties Analysis
This compound is a solid substance with a white to off-white color .科学的研究の応用
Structural Analysis and Molecular Modeling : Lewis-Y tetrasaccharides are essential for understanding the structural aspects of Lewis glycolipids. A study by Geyer et al. (1996) explored the structural motifs of dimeric Lewis glycolipids using NMR spectroscopy and molecular dynamics simulations. They designed a C2-symmetric tetrasaccharide containing elements common to all Lewis antigens, providing insights into the presentation of dimeric Lewis antigens at membrane surfaces (Geyer et al., 1996).
Binding and Conformational Change upon Interaction : Studies have shown that the conformation of the sialyl Lewis X tetrasaccharide, a related compound, changes upon binding to its receptor, E-selectin. This was demonstrated using high-field NMR spectroscopy, providing insights into the interaction between protein and ligand (Cooke et al., 1994).
Role in Angiogenesis : Lewis-Y antigen plays a role in angiogenesis. Kuo et al. (2012) discovered that Lewis-Y Ag is a specific ligand of the recombinant lectin-like domain of thrombomodulin (TM). Their study suggests that the interaction between Lewis-Y Ag and TM in endothelial cells is significant for vascular endothelial tube formation, indicating its potential in antiangiogenic therapy (Kuo et al., 2012).
Immunogenicity in Cancer Research : The immunogenicity of Lewis-Y antigen has been studied in the context of cancer. Buskas et al. (2004) synthesized a Lewis(y) tetrasaccharide and analyzed its immunogenic response, shedding light on its potential applications in cancer immunotherapy (Buskas et al., 2004).
Synthesis and Applications in Glycomics : The synthesis of Lewis-Y analogs and their application in glycomics has been explored. For instance, the synthesis of sialyl Lewis X analogs, related to Lewis-Y, has been demonstrated by Hayashi et al. (1996), highlighting the potential of these compounds in pharmacological applications (Hayashi et al., 1996).
作用機序
Target of Action
Lewis Y Tetrasaccharide, also known as Lewis-Y, is a blood group-related carbohydrate that is expressed at high surface densities on a variety of cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It is a promising target for antibody-based immunotherapy .
Mode of Action
Lewis Y Tetrasaccharide interacts with its targets primarily through a rigid fit binding mechanism . It stimulates the immune system by interacting with certain cells called dendritic cells and macrophages, which are responsible for activating T-cells . This interaction promotes the production of chemoattractant proteins, which are proteins that attract white blood cells to fight infection and promote healing .
Biochemical Pathways
Lewis Y Tetrasaccharide is known to mediate adhesion between tumor cells and endothelium by interacting with selectin ligands . This interaction can affect multiple physiological phenomena, including the immune process and fertilization process . Overexpression of Lewis Y Tetrasaccharide has been linked to several cancers and some blood diseases .
Pharmacokinetics
It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .
Result of Action
The interaction of Lewis Y Tetrasaccharide with its targets can result in a variety of molecular and cellular effects. For instance, it can induce humoral responses in mice that can target breast tumor cells . In humans, it has been shown to have potential roles in miscarriage and is being explored for its potential in targeted immunotherapy of solid tumors .
Action Environment
The action of Lewis Y Tetrasaccharide can be influenced by environmental factors. For example, metallic ions can mediate interactions between the Lewis Y Tetrasaccharide and its targets .
Safety and Hazards
Lewis-Y tetrasaccharide should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Lewis y Tetrasaccharide is an antigen associated with malignant ovarian carcinomas metastasis and poor prognosis . It activates the FAK signaling pathway and upregulates Bcl-2/Bcl-XL expression to enhance cell adhesion mediated drug resistance (CAM-DR) in ovarian cancer cells . Lewis y Tetrasaccharide results in an increase in the level of integrin α5β1 in ovarian carcinoma-derived cells .
Cellular Effects
Lewis y Tetrasaccharide has been shown to enhance the adhesive and spreading potentials mediated by the integrin-fibronectin interaction of ovarian carcinoma RMG-1 cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lewis-Y tetrasaccharide can be achieved through a convergent approach involving the assembly of two disaccharide building blocks followed by their coupling to form the tetrasaccharide.", "Starting Materials": [ "Galactose", "Glucose", "Fucose", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the galactose and glucose molecules", "Activation of the protected galactose molecule", "Coupling of the activated galactose molecule with the protected glucose molecule to form the first disaccharide building block", "Deprotection of the hydroxyl groups on the first disaccharide building block", "Activation of the protected fucose molecule", "Coupling of the activated fucose molecule with the deprotected first disaccharide building block to form the second disaccharide building block", "Deprotection of the hydroxyl groups on the second disaccharide building block", "Activation of the hydroxyl group on the anomeric carbon of the deprotected first disaccharide building block", "Coupling of the activated anomeric carbon with the hydroxyl group on the third sugar unit to form the Lewis-Y tetrasaccharide" ] } | |
CAS番号 |
82993-43-9 |
分子式 |
C26H45NO19 |
分子量 |
675.6 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |
InChIキー |
APQKPNYMOAYHPL-ILVDQUQFSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
同義語 |
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |
製品の起源 |
United States |
Q1: What is the significance of the Lewis Y tetrasaccharide in biological systems?
A1: The Lewis Y tetrasaccharide is a complex carbohydrate structure found on the surface of cells. It plays a critical role in cell-to-cell communication and recognition. [, ] In particular, it is often overexpressed on the surface of tumor cells, making it a potential target for cancer therapies. [, ]
Q2: How do antibodies recognize and bind to the Lewis Y tetrasaccharide?
A2: Research using monoclonal antibodies like BR55-2 and BR96 has provided valuable insights. These antibodies exhibit high specificity for the Lewis Y tetrasaccharide, binding to specific regions of its structure. Key interactions involve the OH-4 and OH-3 groups of the β-D-galactose unit, the 6-CH3 groups of the two fucose units, and the N-acetyl group of the β-D-N-acetylglucosamine residue. [] The spatial arrangement of these groups within the Lewis Y tetrasaccharide creates a unique binding pocket that antibodies recognize. [, ]
Q3: Can peptides mimic the binding of Lewis Y tetrasaccharide to antibodies?
A3: Yes, research has shown that specific peptides can mimic the Lewis Y tetrasaccharide and bind to anti-Lewis Y antibodies. For instance, the peptide sequence APWLYGPA, particularly the APWLY motif, has demonstrated binding affinity to the B3 antibody, which targets the Lewis Y tetrasaccharide. [] This finding suggests that these peptides might occupy a similar binding region in the antibody as the Lewis Y tetrasaccharide itself, highlighting the possibility of developing peptide-based therapeutics or diagnostics targeting Lewis Y-related pathways. []
Q4: What are the potential applications of glycan microarrays in studying Lewis Y tetrasaccharide?
A4: Glycan microarrays offer a powerful tool to study the interactions of Lewis Y tetrasaccharide with various binding partners, including antibodies and lectins. These microarrays, containing immobilized Lewis Y tetrasaccharide amongst other glycans, can help identify changes in glycan-binding proteins present in biological samples like saliva. [] This technology shows promise in developing non-invasive diagnostic tools for diseases like liver cirrhosis and liver cancer, where alterations in glycosylation patterns, including Lewis Y expression, are observed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


